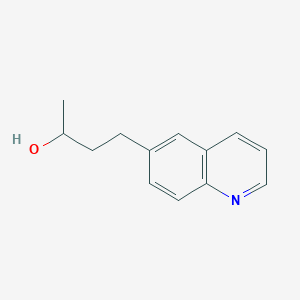

4-(Quinolin-6-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-quinolin-6-ylbutan-2-ol |

InChI |

InChI=1S/C13H15NO/c1-10(15)4-5-11-6-7-13-12(9-11)3-2-8-14-13/h2-3,6-10,15H,4-5H2,1H3 |

InChI Key |

ZVGAWJSRKMCOQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)N=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Quinolin 6 Yl Butan 2 Ol

Retrosynthetic Analysis of the 4-(Quinolin-6-yl)butan-2-ol Framework

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, commercially available starting materials. This process is crucial for designing a logical and efficient synthetic route.

The primary disconnection of the target molecule, this compound, can be envisioned at the C6-C1' bond of the butanol side chain, separating the quinoline (B57606) core from the four-carbon side chain. This leads to a quinolin-6-yl synthon and a butan-2-ol synthon.

A more practical disconnection strategy involves breaking the C1'-C2' bond of the side chain. This approach simplifies the synthesis by targeting a key intermediate, 6-acetylquinoline (B1266891). This disconnection is strategically advantageous as it allows for the late-stage introduction of the chiral alcohol functionality.

Further disconnection of the quinoline ring itself can be approached through established synthetic methods such as the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group.

Based on the disconnection strategies, several key precursors and starting materials can be identified. The most pivotal precursor is 6-acetylquinoline . This intermediate allows for the construction of the butanol side chain through various carbon-carbon bond-forming reactions.

The synthesis of 6-acetylquinoline itself can be achieved through several routes, including the Friedel-Crafts acylation of quinoline, although this can be challenging due to the Lewis acid catalyst complexing with the nitrogen atom of the quinoline ring. A more viable approach involves the synthesis of the quinoline ring from precursors already containing the acetyl group or a group that can be easily converted to it. For instance, the Friedländer synthesis can be employed using a substituted 2-aminobenzophenone (B122507).

Alternative precursors for the butanol side chain include synthons that can react with a quinoline derivative. For example, a Grignard reagent derived from a protected 2-bromobutane (B33332) could be coupled with a suitable 6-substituted quinoline.

| Precursor | Role in Synthesis | Potential Starting Materials |

| 6-Acetylquinoline | Key intermediate for side chain construction | Quinoline, 2-aminobenzophenone derivatives |

| Quinolin-6-yl Grignard reagent | Nucleophile for coupling reactions | 6-Bromoquinoline (B19933) |

| Acetaldehyde (B116499) | Electrophile for Grignard reaction | Commercially available |

| Ethyl bromoacetate | Reagent for Reformatsky reaction | Commercially available |

| (Methoxycarbonyl)methyltriphenylphosphonium bromide | Reagent for Wittig reaction | Commercially available |

Total Synthesis Approaches for this compound

The total synthesis of this compound can be approached through both convergent and linear strategies, each with its own set of advantages and challenges.

A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the later stages. For this compound, a convergent approach would typically involve the preparation of a functionalized quinoline ring and a separate synthesis of the butanol side chain precursor.

One plausible convergent strategy involves the coupling of a quinolin-6-ylmetallic reagent (e.g., a Grignard or organolithium reagent) with a suitable four-carbon electrophile. For instance, 6-bromoquinoline can be converted to its Grignard reagent, which can then react with an epoxide such as propylene (B89431) oxide to introduce the butan-2-ol side chain.

A linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. A logical linear pathway for this compound commences with the synthesis or procurement of 6-acetylquinoline.

From 6-acetylquinoline, the butanol side chain can be elaborated through several methods:

Grignard Reaction: Reaction of 6-acetylquinoline with methylmagnesium bromide would yield the tertiary alcohol, 2-(quinolin-6-yl)propan-2-ol. To obtain the desired secondary alcohol, a two-carbon extension is required. A Wittig reaction with (methoxycarbonyl)methyltriphenylphosphonium bromide would yield the corresponding α,β-unsaturated ester. Subsequent reduction of the ester and the double bond, followed by oxidation and another Grignard reaction with a methylating agent, would lead to the target molecule. A more direct approach would be a Grignard reaction with a vinyl Grignard reagent, followed by hydration of the resulting alkene.

Reformatsky Reaction: The Reformatsky reaction of 6-acetylquinoline with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc would yield a β-hydroxy ester. wikipedia.orgyoutube.comwikipedia-on-ipfs.orglibretexts.orgorganic-chemistry.org Subsequent functional group manipulations, including reduction of the ester, would lead to the desired butanol side chain.

Aldol (B89426) Condensation: An aldol condensation of 6-acetylquinoline with acetaldehyde could potentially form the α,β-unsaturated ketone, which could then be selectively reduced at the double bond and the ketone to yield this compound.

A plausible linear synthetic sequence is outlined below:

Wittig Reaction: 6-acetylquinoline is reacted with a phosphonium (B103445) ylide, such as that derived from (methoxycarbonyl)methyltriphenylphosphonium bromide, to form the corresponding α,β-unsaturated ester.

Reduction: The double bond and the ester functionality are reduced, for example, using catalytic hydrogenation followed by reduction with a hydride reagent like lithium aluminum hydride, to yield 4-(quinolin-6-yl)butan-1-ol.

Oxidation: The primary alcohol is selectively oxidized to the corresponding aldehyde, 4-(quinolin-6-yl)butanal, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

Grignard Reaction: The aldehyde is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to afford the target molecule, this compound.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound requires the use of stereoselective methods to control the configuration of the chiral center at the C2' position of the butanol side chain. This is typically achieved through the asymmetric reduction of a prochiral ketone precursor, namely 4-(quinolin-6-yl)butan-2-one.

The synthesis of 4-(quinolin-6-yl)butan-2-one can be accomplished from 6-acetylquinoline. A one-carbon homologation can be achieved, for instance, by reaction with the anion of dimethyl sulfoxide (B87167) (dimsyl anion) followed by reduction.

Once the prochiral ketone is obtained, several methods for its enantioselective reduction can be employed:

Catalytic Asymmetric Hydrogenation: Chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP), can be used for the enantioselective hydrogenation of the ketone. wikipedia.org

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands (e.g., BINOL), can provide high enantioselectivity.

Enzyme-Catalyzed Reduction: Biocatalytic methods using enzymes such as alcohol dehydrogenases from various microorganisms can offer excellent enantioselectivity and mild reaction conditions.

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source, is a well-established method for the enantioselective reduction of ketones. nih.govgoogle.comresearchgate.net

The choice of method will depend on the substrate's reactivity, the desired enantiomeric excess, and the scalability of the process.

| Catalyst/Reagent | Method | Typical Enantiomeric Excess (ee) |

| Ru-BINAP complex | Asymmetric Hydrogenation | >90% |

| Chiral Oxazaborolidine (CBS) | Catalytic Borane Reduction | 85-99% |

| Alcohol Dehydrogenase | Biocatalytic Reduction | Often >99% |

| LAH/Chiral Ligand (e.g., BINOL) | Stoichiometric Reduction | >90% |

Asymmetric Reduction Methodologies for Carbonyl Precursors

The most direct route to enantiomerically pure this compound involves the asymmetric reduction of its corresponding prochiral ketone, 4-(quinolin-6-yl)butan-2-one. This transformation can be achieved through several catalytic methods, including transfer hydrogenation and catalytic hydrogenation.

Asymmetric Transfer Hydrogenation (ATH): This method typically employs a chiral catalyst, a hydrogen donor (like 2-propanol or formic acid), and a base. kanto.co.jp Ruthenium-based complexes, particularly those developed by Noyori and colleagues, are exemplary catalysts for this purpose. mdpi.com These catalysts, featuring a chiral diamine ligand such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), can reduce a wide array of aryl ketones with exceptional enantioselectivity. mdpi.com The reaction mechanism involves the formation of a ruthenium-hydride species that delivers hydrogen to the ketone's carbonyl group in a stereochemically defined manner, governed by the catalyst's chiral environment. mdpi.com For the synthesis of this compound, this approach offers a practical and highly selective pathway.

Catalytic Hydrogenation: Direct hydrogenation using molecular hydrogen (H₂) is another powerful technique. This method requires a chiral transition metal complex, often based on rhodium or ruthenium, coordinated with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The Noyori asymmetric hydrogenation, for instance, is highly effective for various functionalized ketones. The catalyst creates a chiral environment that forces the hydrogen molecule to add to one face of the carbonyl group preferentially, leading to one enantiomer of the alcohol in high excess.

The table below summarizes representative catalytic systems applicable to the asymmetric reduction of aryl ketones, analogous to 4-(quinolin-6-yl)butan-2-one.

| Catalyst System | Reductant | Substrate Type | Enantiomeric Excess (e.e.) |

| Ru(II)/TsDPEN | HCOOH/NEt₃ or i-PrOH | Aromatic Ketones | Up to 98% |

| Ru/BINAP | H₂ | Functionalized Ketones | >95% |

| Oxazaborolidine (CBS) | BH₃ | Simple Ketones | High |

| Alcohol Dehydrogenase | Glucose (cofactor regen.) | Aromatic Ketones | >99% |

Chiral Auxiliary and Catalytic Asymmetric Induction Approaches

Asymmetric induction using chiral auxiliaries is a robust and reliable strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate, directs a stereoselective reaction, and is then removed. wikipedia.orgresearchgate.net

For the synthesis of this compound, a potential strategy involves the use of an Evans oxazolidinone auxiliary. williams.edu The synthesis could proceed as follows:

Acylation: A chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, is acylated with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone.

Diastereoselective Alkylation: The resulting chiral enolate is then reacted with an electrophile, for example, a 6-(2-haloethyl)quinoline. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, establishing a new stereocenter with high diastereoselectivity. nih.govresearchgate.net

Auxiliary Removal: The chiral auxiliary is subsequently cleaved, often via reduction with an agent like lithium borohydride, to yield the chiral alcohol and recover the auxiliary for reuse. tsijournals.com

This method is highly predictable and effective for a wide range of substrates, making it a valuable approach for constructing complex chiral molecules. researchgate.netwilliams.edu

Catalytic Methodologies in this compound Synthesis

Catalysis is central to the modern synthesis of quinoline derivatives, enabling the efficient construction and functionalization of the heterocyclic core. iaea.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for forming the carbon-carbon bonds required to attach the butanol side chain to the quinoline nucleus. ias.ac.in Palladium-, copper-, and nickel-catalyzed reactions are particularly prominent. iaea.orgias.ac.in

A plausible synthetic route could involve:

Suzuki Coupling: Reacting 6-bromoquinoline or 6-quinolylboronic acid with a suitable coupling partner containing the four-carbon side chain.

Heck Coupling: Coupling 6-bromoquinoline with a butene derivative, followed by further functional group manipulation.

Sonogashira Coupling: Coupling 6-bromoquinoline with a butyne derivative, which is then hydrogenated and hydrated to give the ketone precursor for asymmetric reduction.

These reactions benefit from a broad substrate scope and high functional group tolerance, making them powerful tools for building complex molecules like this compound. ias.ac.in

| Coupling Reaction | Catalyst (Typical) | Reactant 1 | Reactant 2 | Bond Formed |

| Suzuki | Pd(PPh₃)₄ | 6-Bromoquinoline | Butenylboronic ester | C(sp²)-C(sp²) |

| Heck | Pd(OAc)₂ | 6-Bromoquinoline | 3-Buten-2-ol | C(sp²)-C(sp²) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 6-Iodoquinoline | But-3-yn-2-ol | C(sp²)-C(sp) |

Organocatalysis and Biocatalysis in Quinoline Functionalization

Organocatalysis , which uses small organic molecules as catalysts, offers a metal-free alternative for synthesis. Brønsted acid catalysis, for example, can be used for the C3-alkylation of indolizines, a related nitrogen heterocycle, demonstrating its potential for the functionalization of such ring systems. rsc.org For quinoline synthesis, organocatalysts can promote reactions like the Friedländer synthesis under mild conditions. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity and under environmentally benign conditions (e.g., in water at ambient temperature). nih.gov For the synthesis of this compound, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are highly relevant. nih.govalmacgroup.com These enzymes can reduce the precursor ketone, 4-(quinolin-6-yl)butan-2-one, to either the (R) or (S) alcohol with exceptionally high enantiomeric excess (>99%). nih.govmdpi.com The reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in situ using a sacrificial substrate like glucose or isopropanol. almacgroup.com This biocatalytic approach is a leading green chemistry method for producing enantiopure alcohols. nih.govnih.gov

Nanocatalyst Applications in Quinoline Synthesis

Nanocatalysts have emerged as highly efficient alternatives to traditional catalysts, offering advantages such as high surface-area-to-volume ratio, enhanced reactivity, and ease of recovery and reuse. acs.org In quinoline synthesis, various metal and metal oxide nanoparticles have been employed to catalyze key reactions like the Friedländer annulation, which constructs the quinoline ring. nih.govnih.gov

For instance, magnetic nanoparticles (e.g., Fe₃O₄) functionalized with an acidic group can serve as a recyclable catalyst for the condensation of a 2-aminoaryl ketone with a carbonyl compound to form the quinoline core. nih.govresearchgate.net The use of nanocatalysts often allows for milder reaction conditions, shorter reaction times, and solvent-free protocols, aligning with the principles of green chemistry. acs.orgnih.gov

| Nanocatalyst | Reaction Type | Key Advantages |

| Fe₃O₄@SiO₂-SO₃H | Friedländer Synthesis | Magnetically separable, reusable, solvent-free conditions |

| Ni Nanoparticles | Friedländer Annulation | High yield, solvent-free, Lewis acid activity |

| Cu-MOF (IRMOF-3) | Multicomponent Synthesis | High porosity, excellent yield, stable |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. ijarsct.co.inrasayanjournal.co.in The synthesis of quinoline derivatives has increasingly incorporated these principles. nih.govresearchgate.net

Key green approaches applicable to the synthesis of this compound include:

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. This is evident in the asymmetric reduction methods, transition-metal couplings, and nanocatalysis discussed, all of which minimize waste by using small amounts of catalysts that can be recycled. nih.govnih.gov

Biocatalysis: As mentioned, using enzymes like ADHs for the ketone reduction is an inherently green process. nih.gov These reactions are typically run in aqueous media, avoid heavy metals, and proceed with extremely high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.gov

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A green approach favors the use of water, ethanol, or performing reactions under solvent-free conditions. mdpi.com Many nanocatalytic and biocatalytic methods are compatible with or designed for these benign media. nih.govmdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Acceptorless dehydrogenative coupling (ADC) reactions, for example, are highly atom-economical as they generate only water and hydrogen gas as byproducts. researchgate.net

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

By integrating these strategies, the synthesis of this compound can be achieved in a manner that is not only efficient and selective but also environmentally responsible. ijarsct.co.innih.gov

Solvent-Free and Aqueous Medium Reactions

The implementation of green chemistry principles in the synthesis of quinoline derivatives is an active area of research. Both solvent-free and aqueous reaction media offer significant environmental benefits over traditional organic solvents.

Aqueous Cross-Coupling Reactions:

The Suzuki and Heck reactions, pivotal for C-C bond formation, have been successfully adapted to aqueous conditions. organic-chemistry.orgnrochemistry.comrose-hulman.edu For the synthesis of a precursor to this compound, a Heck reaction between 6-bromoquinoline and methyl vinyl ketone could be performed in water. The use of water as a solvent in these palladium-catalyzed reactions is not only environmentally friendly but can also be facilitated by the use of water-soluble ligands and phase-transfer catalysts. organic-chemistry.org Some Heck reactions have been shown to proceed efficiently in water in the presence of a Pd(L-proline)2 complex under microwave irradiation, which minimizes reaction times and environmental impact. organic-chemistry.org Modifications of the Heck reaction have also been reported to occur in ionic liquids, which can be reusable, and in some cases, the reaction can proceed in water without the need for a phosphorus ligand. wikipedia.org

Solvent-Free and Aqueous Reduction Methods:

The reduction of the intermediate ketone, 4-(quinolin-6-yl)butan-2-one, to the target alcohol is a critical step. Catalytic transfer hydrogenation (CTH) is a powerful method for this transformation and has been successfully implemented in aqueous media. liv.ac.ukresearchgate.netnih.gov This technique often utilizes a transition metal catalyst (such as iridium, ruthenium, or rhodium) and a hydrogen donor like sodium formate (B1220265) or even glucose. liv.ac.ukresearchgate.netnih.govmdpi.com The use of water as a solvent in CTH is highly advantageous as it is non-toxic, non-flammable, and inexpensive. liv.ac.uk

Enzymatic reductions offer another highly selective and green alternative for the synthesis of chiral alcohols. acs.orgdaneshyari.comd-nb.infowikipedia.orgnih.gov Alcohol dehydrogenases (ADHs) can catalyze the reduction of ketones with high enantioselectivity. acs.org While many ketones have low solubility in water, these reactions can be performed in biphasic aqueous-organic solvent systems or even in "micro-aqueous" media where the enzyme functions in a predominantly organic solvent with minimal water present. acs.org The use of whole-cell biocatalysts can also be effective in aqueous environments. d-nb.info

Greener Quinoline Syntheses:

Classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, traditionally use harsh conditions, including concentrated acids and high temperatures. nih.govresearchgate.netwikipedia.org However, modern variations aim to mitigate these issues. The Doebner-von Miller reaction, which condenses anilines with α,β-unsaturated carbonyl compounds, can be catalyzed by various Brønsted and Lewis acids. wikipedia.orgsynarchive.com Some approaches have utilized a two-phase system with an aqueous acid phase and an organic phase, offering a more controlled reaction environment. researchgate.net Microwave-assisted Skraup syntheses have been developed that can proceed under solvent-free conditions, significantly reducing reaction times and waste. chempedia.info Glycerol (B35011) has also been explored as a green, bio-based solvent and catalyst for modified Skraup reactions. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product.

In the context of synthesizing this compound, a multi-step synthesis requires an evaluation of the atom economy of the entire pathway.

Analysis of Proposed Pathways:

Pathway A (Cross-Coupling/Reduction):

Heck Reaction: The ideal Heck reaction has good atom economy as it involves the addition of an aryl group to an alkene with the loss of a salt (e.g., HBr, which is neutralized by a base). The main byproduct is the salt formed from the base and the eliminated acid.

Catalytic Transfer Hydrogenation: This reduction method generally has excellent atom economy. For example, using formic acid as the hydrogen donor, the only byproduct is carbon dioxide. If hydrogen gas is used directly, the atom economy is 100%.

Pathway B (Quinoline Ring Formation):

Skraup Reaction: The traditional Skraup synthesis has poor atom economy due to the dehydration of glycerol to acrolein and the use of an oxidizing agent (like nitrobenzene, which is reduced to aniline). wikipedia.org

The following table provides a conceptual comparison of the atom economy for different hypothetical reaction types that could be employed in the synthesis of this compound.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy | Notes |

|---|---|---|---|---|---|

| Heck Reaction | 6-Bromoquinoline, Methyl vinyl ketone, Base (e.g., Triethylamine) | 4-(Quinolin-6-yl)but-3-en-2-one | Triethylammonium bromide | Moderate | The generation of a stoichiometric amount of salt reduces the atom economy. |

| Catalytic Hydrogenation | 4-(Quinolin-6-yl)but-3-en-2-one, H₂ | This compound | None | Excellent (100%) | This is an addition reaction with no atoms wasted. |

| Doebner-von Miller Reaction | Aniline derivative, α,β-Unsaturated carbonyl, Acid catalyst, Oxidant | This compound | Water, Reduced oxidant, etc. | Low to Moderate | Multiple condensation and oxidation steps generate significant byproducts. |

Chemical Modifications and Analog Design Strategies Based on the 4 Quinolin 6 Yl Butan 2 Ol Scaffold

Structural Modifications at the Quinoline (B57606) Ring System

The quinoline ring is a privileged heterocyclic motif found in numerous bioactive compounds. researchgate.net Modifications to this part of the scaffold, including the introduction of various substituents and alterations to the core ring structure, are key strategies for modulating biological activity.

Substituent Effects at Positions 2, 4, 6, and 8 of the Quinoline Core

The electronic and steric properties of substituents on the quinoline ring can profoundly influence a molecule's interaction with biological targets. Research on related quinoline structures has illuminated the effects of modifications at several key positions.

Positions 2 and 4: The introduction of bulky aryl groups at the 2- and 4-positions of the quinoline ring has been shown to enhance biological activity in certain contexts. austinpublishinggroup.comnih.govresearchgate.net For instance, in a series of 2-phenylquinoline-4-carboxamides, the presence of two bulky aryl groups at these positions was crucial for potent anticancer and antimicrobial effects. austinpublishinggroup.com This suggests that these positions may be involved in key steric or hydrophobic interactions with target proteins.

Position 6: The 6-position of the quinoline ring is a common site for modification. In a series of 2-(4-biphenylyl)quinoline-4-carboxylic acid analogs, the introduction of a bromine atom at the C6-position resulted in the most prominent human neurokinin-3 (hNK-3) receptor antagonist in the study. nih.gov Furthermore, in diarylquinoline antitubercular agents like bedaquiline, which feature a butanol side chain, a bromine atom at the C6-position is considered critical for binding to mycobacterial ATP synthase. The potency of some antimalarial compounds has also been associated with strong electron-donating groups, like methoxy (B1213986), at the C6 position. nih.gov A recent study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives found that substituting the quinoline with a 6-bromo group and varying the ether linkage led to good antitubercular activity. nih.gov

Position 8: Substituents at the 8-position have also been shown to impact activity. In one study on quinolinyl chalcones, the presence of hydrogen or methoxy groups at position 8 resulted in minimal inhibition of β-hematin formation, a key process in the malaria parasite lifecycle. nih.gov This indicates that the nature of the substituent at this position can significantly alter the mechanism of action.

The following table summarizes the general effects of substituents at these positions based on studies of related quinoline scaffolds.

| Position | Substituent Type | Observed Effect on Activity | Reference |

| 2 | Bulky Aryl Group | Enhancement | austinpublishinggroup.comnih.gov |

| 4 | Bulky Aryl Group | Enhancement | austinpublishinggroup.comresearchgate.net |

| 6 | Bromo | Enhancement (Antitubercular, hNK-3) | nih.govnih.gov |

| 6 | Methoxy (Electron-donating) | Enhancement (Antimalarial) | nih.gov |

| 8 | Methoxy, Hydrogen | Reduction (β-hematin inhibition) | nih.gov |

Heteroatom Modifications within the Quinoline Nucleus

A more fundamental modification involves altering the core heterocyclic structure through the replacement of atoms, a strategy known as isosteric replacement. Exchanging the quinoline ring with another heterocyclic system can lead to novel compounds with improved properties. mdpi.com

One notable example of this strategy is the replacement of the 7-chloroquinoline (B30040) moiety with a 1-phenyl-1H-pyrazolo[3,4-b]pyridine system. mdpi.com This ring isosterism was explored to develop non-quinoline derivatives with antimalarial activity, demonstrating that the biological effects of the quinoline core can be mimicked or improved upon by other heterocyclic structures. mdpi.com This approach allows for the exploration of new chemical space while retaining the key pharmacophoric features of the original scaffold.

Modifications of the Butan-2-ol Side Chain

The butan-2-ol side chain is a critical component of the 4-(Quinolin-6-yl)butan-2-ol scaffold, providing a flexible linker with a key hydroxyl group and a stereocenter. Modifications to this chain are a primary focus of analog design. nih.gov

Homologation and Dehomologation Studies

Altering the length of the side chain, through homologation (increasing length) or dehomologation (decreasing length), is a fundamental strategy in medicinal chemistry to probe the optimal distance between the quinoline core and terminal functional groups. The length of aliphatic or aminoalkyl side chains in quinoline-based compounds is often more critical to antibacterial or antimalarial activity than other structural features. nih.govnih.gov For example, in studies of bisquinoline compounds, the length of the linker joining the two quinoline units significantly influenced their antimalarial potency. nih.gov This suggests that the spatial orientation and reach of the side chain are crucial for effective interaction with the biological target.

Stereochemical Inversion and Retention at the Stereocenter

The butan-2-ol side chain contains a chiral center at the C2 position, meaning it can exist as two different stereoisomers (enantiomers). The specific three-dimensional arrangement of atoms at this center can have a dramatic impact on biological activity.

In the case of diarylquinoline antitubercular drugs, which possess a similar substituted butanol side chain, the stereochemistry is essential for activity. Specifically, the (1R,2S) configuration is the pharmacologically active form, while other isomers, such as the (1S,2R) form, exhibit significantly diminished potency. This stereochemical preference is preserved even during metabolism and is critical for the molecule's ability to bind to its target, the mycobacterial ATP synthase. This highlights the importance of controlling the stereochemistry during synthesis to ensure the desired therapeutic effect.

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group on the butan-2-ol chain is a prime site for derivatization, allowing for the introduction of a wide variety of functional groups to modulate properties like solubility, lipophilicity, and metabolic stability. greyhoundchrom.com Common derivatization strategies include esterification and etherification.

A study focused on a closely related scaffold, (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, provides a direct example of etherification. nih.gov In this research, a series of ether derivatives were synthesized by introducing methyl, ethyl, n-propyl, and n-butyl groups at the hydroxyl position. These modifications significantly influenced the compounds' antitubercular activity, with the unsubstituted quinoline bearing a methoxy group (an ether) showing excellent potency. nih.gov This demonstrates that converting the alcohol to an ether is a viable and effective strategy for tuning the biological activity of this class of compounds.

Design and Synthesis of Conformationally Restricted Analogs

The flexible butanol linker in this compound and its derivatives presents a target for conformational restriction, a common strategy in medicinal chemistry to enhance potency and selectivity by reducing the entropic penalty upon binding to a biological target. researchgate.net By locking the molecule into a more rigid structure that mimics the bioactive conformation, it is possible to improve its interaction with target proteins. researchgate.net

One approach to achieve this is by replacing the flexible butyl linker with a more constrained system. For instance, a cyclohexylethyl linker has been used to replace a flexible butyl chain in related quinoline derivatives, leading to analogs with improved oral bioavailability and selectivity. researchgate.net This strategy involves synthesizing compounds where the quinoline moiety is connected to a rigid ring system, thereby limiting the rotational freedom of the molecule.

Another strategy involves the cyclization of the linker back onto the quinoline ring system. sci-hub.se For example, the acetal (B89532) or O,S-acetal linker in quinolin-6-yloxyacetamides, which are structurally related to the this compound scaffold, can be "tied back" to the neighboring positions 5 or 7 of the quinoline ring. sci-hub.se This creates novel tricyclic scaffolds, such as researchgate.netresearchgate.netoxathiano[6,5-g]quinoline and researchgate.netresearchgate.netoxathiocino[6,7-f]quinoline, which effectively "freeze" the conformation of the linker. sci-hub.se The synthesis of these constrained analogs often involves multi-step sequences, starting from appropriately substituted quinoline precursors. For example, a 7-hydroxy-6-mercaptoquinoline derivative can be cyclized with ethyl glyoxylate (B1226380) to form a 1,3-benzoxathiane ring fused to the quinoline core. sci-hub.se

Similarly, structurally constrained analogs based on octahydrobenzo[g or f]quinoline moieties have been designed and synthesized to explore their interaction with dopamine (B1211576) receptors. nih.gov These rigid structures are created by fusing a piperidine (B6355638) ring (part of the butanolamine chain) with the quinoline system in a specific stereochemical arrangement (cis or trans). nih.gov The synthesis of these complex molecules can involve multi-step processes, including the preparation of key intermediates like secondary amines which are then alkylated and cyclized to form the final rigid structure. nih.gov

Hybrid Molecule Design Integrating the this compound Motif with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to create compounds with potentially enhanced activity, dual modes of action, or improved pharmacokinetic profiles. nih.govfrontiersin.orgtandfonline.com The this compound scaffold serves as a valuable building block for the design of such hybrid molecules.

One common strategy involves linking the quinoline moiety to another heterocyclic system known for its biological activity. For example, quinoline-triazole hybrids have been synthesized, where the triazole ring is appended to the quinoline core. frontiersin.org The type of substituents on the triazole ring can significantly affect the compound's activity. frontiersin.org Similarly, quinoline-imidazolium hybrids have been prepared, often using methods like ultrasound irradiation to improve reaction efficiency. frontiersin.org

Another approach is to conjugate the quinoline scaffold with other pharmacologically active groups through a linker. researchgate.net For instance, quinoline has been hybridized with chalcone (B49325) derivatives, which are known for their diverse biological activities. researchgate.net In some cases, a linker, such as an alkyl chain, is used to connect the quinoline ring to another pharmacophore like guanylthiourea. researchgate.net

The design of hybrid molecules can also involve the fusion of the quinoline ring system with other heterocyclic structures. For example, researchers have synthesized hybrids of quinoline and sulfonamide, resulting in molecules with potential anticancer properties. nih.gov In a different approach, purine-quinoline hybrids have been developed, where a purine (B94841) ring system is coupled with an aminoquinoline moiety. researchgate.net The synthesis of these hybrids often involves a multi-step process, starting with the coupling of a dichloropurine with an aminoquinoline, followed by the introduction of various aryl amines. researchgate.net

Furthermore, the this compound motif can be incorporated into more complex hybrid structures. For example, hybrid compounds containing octahydrobenzo[g or f]quinoline moieties linked to a piperazine (B1678402) group have been synthesized. nih.gov These molecules combine the rigid quinoline-derived core with the piperazine pharmacophore, which is a common feature in many biologically active compounds. nih.gov

Structure-Activity Relationship (SAR) Studies on Designed Analogs of this compound

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. researchgate.netnih.gov For analogs of this compound, SAR studies have provided valuable insights into the structural requirements for their biological effects. researchgate.netacs.orgrsc.org

Impact of Substituent Type and Position on Research Outcomes

The type and position of substituents on the quinoline ring and the butanol side chain of this compound analogs have a significant impact on their biological activity. researchgate.netacs.orgrsc.orgnih.gov

Substituents on the Quinoline Ring:

Position 6: The substitution at the 6-position of the quinoline ring is a key determinant of activity. Halogen substituents, such as bromo and chloro, have been shown to influence the biological effects of related quinoline derivatives. nih.gov For instance, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol analogs, substitution with a 6-bromo group often resulted in good antitubercular activity. nih.gov Conversely, a 6-fluoro substitution sometimes led to decreased activity. nih.gov

Position 7: The substituent at the C7 position of the quinoline ring can be responsible for direct interactions with biological targets. mdpi.com The introduction of aromatic rings at this position has been shown to improve the antitumor properties of certain quinolin-4-ones. mdpi.com

Other Positions: Substitutions at other positions of the quinoline ring also play a role. For example, in some quinolin-4-one series, a methoxy group at the C8 position improved antitumor properties. mdpi.com The nature of substituents at C5 can affect the molecule's penetration into cells. mdpi.com

Substituents on the Butanol Side Chain:

Alkoxy Group: In analogs where the hydroxyl group of the butanol chain is replaced by an alkoxy group, the nature of the alkyl group is important. In the 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol series, the activity varied with the length of the alkyl chain (methyl, ethyl, n-propyl, n-butyl). nih.gov For example, with an unsubstituted quinoline ring, the methyl, ethyl, and n-butyl alkoxy groups showed good antitubercular activity, while the n-propyl group showed moderate activity. nih.gov When the quinoline was substituted with a 6-bromo group, all alkoxy substituents (methyl, ethyl, n-propyl, n-butyl) resulted in good activity. nih.gov

The following table summarizes the impact of substituents on the antitubercular activity of some 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol analogs against M. tuberculosis H37Rv.

| Compound | R (Substituent at position 6) | R1 (Alkoxy group) | MIC (µM) nih.gov |

| 8a | H | CH3 | 14.4 |

| 8b | H | C2H5 | 27.1 |

| 8c | H | nC3H7 | 102 |

| 8d | H | nC4H9 | 24.1 |

| 8e | Br | CH3 | 21.2 |

| 8f | Br | C2H5 | - |

| 8g | Br | nC3H7 | - |

| 8h | Br | nC4H9 | - |

| 8i | Cl | CH3 | 24.9 |

| 8k | Cl | nC3H7 | - |

Note: Specific MIC values for 8f, 8g, 8h, and 8k were not provided in the source, but their activity was described as "retained" or "increased" relative to other analogs.

Role of Stereochemistry in Modulating Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound, which has a chiral center at the C2 position of the butanol chain. rsc.orgnih.gov The two enantiomers (R and S) of a chiral drug can exhibit significantly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

The differential activity of enantiomers arises from their distinct interactions with biological targets. One enantiomer may bind more strongly or in a more productive orientation to a receptor or enzyme active site than the other. This can lead to one enantiomer being significantly more potent or having a different biological effect altogether. nih.gov

In the context of quinoline-based compounds, the importance of stereochemistry has been demonstrated in various studies. For example, in a series of structurally constrained octahydrobenzo[f]quinolin-7-ol derivatives, the (-)-isomer was found to be the eutomer (the more active enantiomer) for binding to D2 and D3 dopamine receptors. nih.gov Similarly, for related aminotetralin derivatives, the absolute configuration of the chiral centers determines their activity at dopamine receptors. nih.gov

The synthesis of single enantiomers of this compound analogs is therefore a critical aspect of their development. Chiral synthesis or the separation of racemic mixtures allows for the evaluation of the individual enantiomers, providing a clearer understanding of the SAR and helping to identify the more potent and potentially safer isomer for further investigation.

Biological and Pharmacological Investigations of 4 Quinolin 6 Yl Butan 2 Ol and Its Analogs in Preclinical Research

Cellular and Subcellular Mechanism of Action Studies

Investigation of Intracellular Signaling Pathways

The profound effects of quinoline (B57606) derivatives on cellular processes such as proliferation and apoptosis are underpinned by their ability to modulate key intracellular signaling pathways. Extensive research has been dedicated to unraveling these mechanisms, and while the specific signaling pathways affected by 4-(Quinolin-6-yl)butan-2-ol have not been elucidated, studies on its analogs have identified several critical molecular cascades that are frequently targeted by this class of compounds.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its deregulation is a common event in many types of cancer, making it an attractive target for anticancer drug development. Numerous quinoline derivatives have been identified as potent inhibitors of this pathway. For example, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine has been discovered as a potent mTOR inhibitor with an IC50 value of 64 nM. This compound was found to be a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR-p70S6K signaling cascade in human leukemia HL-60 cells. The inhibition of this pathway by quinoline derivatives often leads to the induction of apoptosis.

Ras/Raf/MEK/ERK Pathway: The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Similar to the PI3K/Akt/mTOR pathway, its aberrant activation is frequently observed in cancer. Several quinoline derivatives have been developed as inhibitors of this pathway. By targeting key kinases within this cascade, such as Raf and MEK, these compounds can effectively block the downstream signaling that promotes cancer cell growth.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Recent studies have identified quinoline derivatives as potent inhibitors of the NF-κB pathway. For instance, a novel quinoline molecule was shown to inhibit the function of NF-κB by potentially interfering with the DNA-binding activity of the p65 subunit. Another study reported the discovery of quinoline derivatives as NF-κB inducing kinase (NIK) inhibitors, which are crucial regulators of the non-canonical NF-κB pathway.

The ability of quinoline analogs to modulate these key signaling pathways provides a molecular basis for their observed antiproliferative and pro-apoptotic effects. The specific impact of a given quinoline derivative on these pathways is often dependent on its substitution pattern, which dictates its binding affinity and selectivity for different protein targets within the cascades.

Table 5: Modulation of Intracellular Signaling Pathways by Quinoline Analogs

| Compound/Analog Class | Signaling Pathway | Effect | Cellular Outcome(s) | Reference(s) |

|---|---|---|---|---|

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | PI3K/Akt/mTOR | Inhibition (mTORC1/mTORC2) | Apoptosis induction | |

| Omipalisib (GSK2126458) | PI3K/mTOR | Inhibition | Antiproliferative | |

| Various quinoline derivatives | Ras/Raf/MEK/ERK | Inhibition | Antiproliferative | |

| Novel quinoline Q3 | NF-κB | Inhibition of p65 DNA binding | Reduced transcription of NF-κB target genes | |

| Quinoline derivative 24c | Non-canonical NF-κB | NIK Inhibition | Anti-inflammatory effects | |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | Akt/mTOR | Inhibition | Autophagic and apoptotic cell death |

Given the consistent targeting of these fundamental signaling pathways by a diverse array of quinoline derivatives, it is highly probable that this compound also exerts its biological effects through the modulation of one or more of these cascades. The butan-2-ol side chain at the 6-position may influence its interaction with key signaling proteins, potentially leading to a unique pharmacological profile. Future studies involving Western blot analysis, reporter gene assays, and other molecular biology techniques will be essential to delineate the specific intracellular signaling pathways modulated by this compound and to fully understand its mechanism of action.

Subcellular Localization and Trafficking Studies

The subcellular distribution of quinoline-based compounds is critical to their mechanism of action, particularly for antimicrobial and antimalarial agents. As weak bases, many quinoline derivatives are known to accumulate in acidic cellular compartments. nih.gov For instance, in the context of malaria, the antimalarial drug chloroquine (B1663885) concentrates significantly within the acidic digestive vacuole of the Plasmodium parasite. nih.gov This accumulation is a key factor in its mechanism of action, which involves the inhibition of hemozoin biocrystallization. nih.govpnas.org

Research using fluorescently labeled quinoline analogs has provided more detailed insights into their localization. A study with a bromo-analog of chloroquine (bromoquine) revealed its presence at the surface of hemozoin crystals and within the digestive vacuole of the parasite. pnas.org Other investigations using different labeled analogs have shown association not only with the digestive vacuole but also with other membranes, including the parasite plasma membrane and the endoplasmic reticulum. researchgate.net

Beyond accumulation in acidic organelles, some quinoline compounds have been shown to actively interfere with intracellular protein trafficking. In studies on melanocytes, certain quinolines were found to inhibit melanogenesis by disrupting the transport of tyrosinase and tyrosinase-related proteins. nih.govnih.gov Instead of reaching the melanosomes where pigment is produced, these enzymes were found to accumulate in perinuclear organelles positive for lysosome-associated membrane protein 1 (Lamp-1). nih.govnih.gov The specific linker and side-chain structure of quinoline derivatives can also play a crucial role in determining their ultimate cellular localization and antiparasitic activity. nih.gov While direct studies on this compound are not available, its quinoline core suggests it would likely exhibit preferential accumulation in acidic organelles, a hallmark of this compound class.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research

The evaluation of a compound's ADME properties is a cornerstone of preclinical research, helping to predict its pharmacokinetic behavior in vivo. For quinoline derivatives, these studies are essential for optimizing metabolic stability and understanding potential drug-drug interactions.

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, and it is a key determinant of its in vivo half-life and oral bioavailability. nih.govmdpi.com This parameter is commonly assessed in vitro using liver subcellular fractions, such as microsomes, or whole cells like hepatocytes. springernature.com Liver microsomes are enriched with Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of clinically used drugs. nih.gov

Studies on various quinoline analogs have demonstrated a wide range of metabolic stabilities. For example, an investigation into three 2-substituted quinolines with antileishmanial activity found that they were rapidly metabolized by liver microsomes. researchgate.net The rate and pathway of metabolism are highly dependent on the specific substitutions on the quinoline scaffold. Research comparing different quinoline carboxamide analogues showed that the nature of their binding to CYP3A4 (Type I vs. Type II) significantly influenced their metabolic stability, with Type II binders being less stable. nih.gov The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, can be determined from these in vitro assays to rank compounds and guide structural modifications during lead optimization. mdpi.comspringernature.com

Table 1: Key Parameters in Metabolic Stability Assays This table presents conceptual data to illustrate the parameters measured in typical metabolic stability studies.

| Parameter | Description | Example Value (Compound X) |

|---|---|---|

| t½ (min) | Half-life: The time required for 50% of the compound to be metabolized. | 45 |

| CLint, in vitro (µL/min/mg) | In vitro intrinsic clearance: The rate of metabolism normalized to the amount of microsomal protein. | 25.5 |

| CLint, in vivo (mL/min/kg) | In vivo intrinsic clearance: An extrapolated value predicting the intrinsic metabolic clearance in the whole liver. | 75.1 |

Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways and identifying any potentially active or reactive species. The metabolism of the basic quinoline structure in rat liver homogenates has been shown to yield several products. nih.govresearchwithrutgers.com The primary metabolic pathways involve Phase I oxidation reactions, leading to the formation of metabolites such as 5,6-dihydroxy-5,6-dihydroquinoline, 2- and 3-hydroxyquinoline, and quinoline-N-oxide. nih.govresearchwithrutgers.com

For substituted quinolines, metabolism often occurs on the side chains. In a study of an antileishmanial 2-n-propyl quinoline, the main biotransformation was the hydroxylation of the propyl side chain. researchgate.net These hydroxylated Phase I metabolites can then undergo Phase II conjugation reactions. In rat hepatocyte incubations, the hydroxylated products were further conjugated with glucuronic acid. researchgate.net Similarly, the well-known 4-aminoquinoline (B48711) drug, hydroxychloroquine, is metabolized by CYP enzymes primarily into N-desethylhydroxychloroquine. wikipedia.org Based on these precedents, the expected metabolic pathways for this compound would likely involve oxidation of the butanol side chain and hydroxylation of the quinoline ring, followed by potential glucuronidation of the resulting hydroxyl groups.

Quinoline-based compounds have the potential to cause drug-drug interactions by inhibiting the activity of Cytochrome P450 enzymes, which are responsible for metabolizing numerous other drugs. nih.gov Therefore, screening for CYP inhibition is a standard component of preclinical safety assessment. Hydroxychloroquine, for example, is known to be an inhibitor of the CYP2D6 isoform. wikipedia.org

Broader studies have revealed that the quinoline scaffold is a versatile structure for interacting with various CYP isoforms. In one study, a series of quinone and anthraquinone (B42736) compounds, which share structural similarities with quinolines, were tested for their inhibitory activity. nih.gov Emodin, an anthraquinone, was found to inhibit CYPs 1A1, 1A2, and 2B1 with IC50 values in the micromolar range. nih.gov Other studies focusing on specific inhibitors for CYP3A4 have also utilized quinoline-based structures, with some derivatives showing sub-micromolar IC50 values. researchgate.net The potential for a compound to inhibit CYP enzymes depends heavily on its specific structure and substitution patterns. nih.gov

Table 2: Examples of Cytochrome P450 Inhibition by Quinoline-Related Compounds Data is compiled from studies on various quinoline and anthraquinone analogs to illustrate inhibitory potential.

| Compound Class | CYP Isoform | IC50 (µM) |

|---|---|---|

| Anthraquinone (Emodin) | CYP1A2 | 3.73 nih.gov |

| Anthraquinone (Emodin) | CYP1A1 | 12.25 nih.gov |

| 7-Benzoyl Quinoline Analog | CYP3A4 | <1.0 researchgate.net |

| Aminoanthracene-dione | CYP1A1 | 0.40 nih.gov |

Preclinical Efficacy Studies in In Vitro Disease Models

The quinoline nucleus is a well-established pharmacophore found in numerous drugs with a broad spectrum of activity against various pathogens and diseases. researchgate.netnih.govrsc.org Preclinical in vitro models are essential for identifying the therapeutic potential of new quinoline derivatives like this compound.

Quinoline derivatives have demonstrated significant activity against a wide range of pathogens. A series of compounds structurally related to this compound, namely 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, were synthesized and evaluated for their antimicrobial properties. nih.gov Several of these analogs showed promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting potency comparable to the standard drug pyrazinamide. nih.gov These compounds also displayed antibacterial activity against various Gram-positive (Staphylococcus albus, Bacillus subtilis) and Gram-negative (Proteus mirabilis, Escherichia coli) bacteria. nih.gov

The antifungal potential of the quinoline scaffold has also been extensively investigated. nih.gov Various derivatives have shown efficacy against human pathogens like Candida species and dermatophytes, as well as against agriculturally important phytopathogenic fungi. nih.govacs.org The mechanism for some antifungal quinolines is believed to involve causing abnormal morphology of the cell membrane, leading to increased permeability and leakage of cellular contents. acs.org

Historically, the most prominent therapeutic application of quinolines has been in the treatment of malaria. rsc.orgnih.gov Compounds like chloroquine and quinine (B1679958) function by interfering with heme detoxification in the Plasmodium falciparum parasite. nih.gov Research on novel 4-aminoalcohol quinoline derivatives has confirmed that stereochemistry plays a significant role in their antimalarial potency, with (S)-enantiomers often being more active than their (R) counterparts. nih.gov The broad antimicrobial and antimalarial activities observed across the quinoline class underscore the therapeutic potential of new analogs.

Table 3: In Vitro Antimicrobial Activity of 2-(6-Substituted Quinolin-4-yl)-1-alkoxypropan-2-ol Analogs Data extracted from a study on close structural analogs of this compound. nih.gov

| Compound ID (Substitution) | Antitubercular MIC (µM) (M. tuberculosis H37Rv) | Antibacterial Activity (Selected) |

|---|---|---|

| 8a (R=H, R1=CH3) | 14.4 | Good vs. S. albus |

| 8h (R=Cl, R1=C2H5) | 18.4 | Good vs. S. albus |

| 8c (R=H, R1=n-C3H7) | 106.4 | Good vs. S. albus, P. mirabilis |

| 8d (R=H, R1=n-C4H9) | 100.9 | Good vs. S. albus |

| 8e (R=F, R1=CH3) | 28.1 | Good vs. S. albus |

| 8k (R=Br, R1=n-C3H7) | 23.9 | Good vs. S. albus |

| 8n (R=OCH3, R1=C2H5) | >100 | Good vs. E. coli |

| Pyrazinamide (Standard) | 25.6 | Not Applicable |

| Streptomycin (Standard) | Not Applicable | Standard for comparison |

Antiproliferative Activities in Cancer Cell Lines

Quinoline derivatives have demonstrated considerable antiproliferative effects across a variety of human cancer cell lines. These compounds exert their cytotoxic effects through diverse mechanisms of action, including the inhibition of tubulin polymerization, disruption of cell migration, and induction of apoptosis. arabjchem.org The versatility of the quinoline structure allows for modifications that can enhance its potency and selectivity against cancer cells. us.edu.pl

A number of studies have highlighted the potent anticancer activity of various quinoline analogs. For instance, new di- and trimeric quinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against human solid cancer cell lines such as MCF-7 (breast cancer) and PA-1 (ovarian cancer), as well as in human fibroblast primary cultures. nih.gov Similarly, quinoline-chalcone derivatives have shown promising results against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 cells. nih.gov One particular quinoline-chalcone derivative, compound 12e, exhibited IC50 values of 1.38 µM, 5.34 µM, and 5.21 µM against MGC-803, HCT-116, and MCF-7 cells, respectively. nih.gov

Further research into 2,4-disubstituted quinoline derivatives has also revealed significant cytotoxic activity. arabjchem.org Another study on novel 2-substituted-4-amino-6-halogenquinolines found that many of these compounds exhibited good to excellent antiproliferative activity against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines. mdpi.com Compound 8e from this series was particularly potent, with IC50 values of 0.03 µM, 0.55 µM, 0.33 µM, and 1.24 µM against these cell lines, respectively. mdpi.com

The antiproliferative effects of quinoline derivatives are often linked to their ability to induce cell cycle arrest and apoptosis. arabjchem.org For example, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) was found to cause a significant dose-dependent decrease in the number of L1210, HL-60, and U-937 leukemia cells by inducing apoptosis. nih.gov

| Compound/Analog Class | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 µM |

| Quinoline-Chalcone Derivative (12e) | HCT-116 (Colon) | 5.34 µM |

| Quinoline-Chalcone Derivative (12e) | MCF-7 (Breast) | 5.21 µM |

| 2-Substituted-4-amino-6-halogenquinoline (8e) | H-460 (Lung) | 0.03 µM |

| 2-Substituted-4-amino-6-halogenquinoline (8e) | HT-29 (Colon) | 0.55 µM |

| 2-Substituted-4-amino-6-halogenquinoline (8e) | HepG2 (Liver) | 0.33 µM |

| 2-Substituted-4-amino-6-halogenquinoline (8e) | SGC-7901 (Gastric) | 1.24 µM |

| 4-Anilinoquinoline Derivatives (Compound 61) | Human Colon, Lung, Ovarian, Breast Cancer Cells | 1.5–3.9 nM |

| Quinoline-Indole Derivatives (Compounds 62 and 63) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 2 nM–11 nM |

Neurobiological Effects in Preclinical In Vitro Systems

In addition to their anticancer properties, quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases. These conditions are often characterized by neuronal loss and dysfunction. nih.gov Preclinical in vitro studies have explored the effects of quinoline analogs on various neurobiological targets.

One area of investigation is the inhibition of enzymes implicated in the progression of neurodegenerative diseases. Certain quinoline analogs have been evaluated as potential inhibitors of acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen (B147801) synthase kinase 3-beta (GSK3β). nih.gov In vitro assays confirmed that quinoline derivatives could modulate the activity of these three enzymes, with one derivative showing a significant AChE inhibition of 94.6%. nih.gov

Another neuroprotective strategy involves mitigating oxidative stress, a common factor in neurodegeneration. A series of 8-quinoline-N-substituted derivatives combined with natural antioxidants like lipoic, caffeic, and ferulic acids have been designed. mdpi.com These compounds demonstrated the ability to chelate copper, a metal involved in the generation of reactive oxygen species (ROS), and to scavenge oxygen radicals in a DPPH assay. mdpi.com Selected compounds from this series were found to have cytoprotective effects in an in vitro model of oxidative stress using 661W photoreceptor-like cells. mdpi.com

The excitotoxin quinolinic acid, itself a quinoline derivative, is used to model Huntington's disease in preclinical research by inducing neurodegeneration in the striatum. researchgate.net Studies of this in vitro model allow for the analysis of receptor changes and microglia activation, providing insights into the mechanisms of neuronal cell loss. researchgate.net

| Compound/Analog Class | In Vitro System/Assay | Observed Neurobiological Effect |

|---|---|---|

| Quinoline Analogs | Enzyme Inhibition Assays | Inhibition of AChE (up to 94.6%), BACE1, and GSK3β |

| 8-Quinoline-N-substituted Derivatives with Antioxidants | DPPH Assay | Radical-scavenging activity |

| 8-Quinoline-N-substituted Derivatives with Antioxidants | UV-Vis Spectroscopy | Copper-chelating activity |

| Selected 8-Quinoline-N-substituted Derivatives | 661W Photoreceptor-like Cells (Oxidative Stress Model) | Cytoprotective effects |

| Quinolinic Acid | Rat Brain Striatum Model | Induction of neurodegeneration for disease modeling |

Computational and Theoretical Chemistry Studies of 4 Quinolin 6 Yl Butan 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic properties and optimized geometry of a molecule. These studies offer a deep understanding of the molecule's intrinsic characteristics, which are fundamental to its reactivity and interaction with biological systems.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net For 4-(Quinolin-6-yl)butan-2-ol, DFT calculations, often using a basis set like B3LYP/6-31G, would be applied to optimize the molecule's three-dimensional geometry to its lowest energy state. This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the most stable conformation of the compound. The introduction of substituents to a quinoline (B57606) ring can alter the charge distribution and, consequently, the structural parameters of the molecule. researchgate.net

Hypothetical Optimized Geometrical Parameters for this compound (DFT B3LYP/6-31G)

| Parameter | Bond/Angle Description | Calculated Value |

| Bond Lengths (Å) | C-O (hydroxyl) | 1.428 |

| C-N (quinoline) | 1.375 | |

| C=C (quinoline ring) | 1.390 - 1.420 | |

| **Bond Angles (°) ** | C-O-H (hydroxyl) | 109.2 |

| C-C-C (butyl chain) | 112.5 | |

| C-N-C (in quinoline) | 117.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule and identifying sites prone to electrophilic and nucleophilic attack. youtube.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color spectrum.

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These sites represent the most likely areas for electrophilic attack and are key for forming hydrogen bonds. youtube.comresearchgate.net

Positive Potential (Blue): These areas, indicating an electron deficiency, would be located around the hydrogen atom of the hydroxyl group and some hydrogen atoms on the quinoline ring. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): This potential would be observed over the carbon-rich aromatic ring and the aliphatic butyl chain, indicating regions of nonpolar character.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO would also be distributed across this aromatic system. Analysis of these orbitals helps predict how the molecule will interact with other species in a chemical reaction. youtube.com

Hypothetical FMO Properties of this compound

| Parameter | Description | Hypothetical Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.10 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.15 |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. nih.govnih.gov This method is crucial for structure-based drug design, helping to elucidate the binding mechanism and affinity of a potential drug candidate. Quinoline derivatives have been studied as inhibitors for various protein targets, including those involved in cancer and microbial infections. nih.govmdpi.com

Based on the activities of similar quinoline-containing molecules, a plausible biological target for this compound could be a protein kinase, such as the c-Met kinase, which is implicated in cancer. mdpi.com Molecular docking simulations would be performed to place the this compound molecule into the ATP-binding pocket of the c-Met kinase. The results would predict the most stable binding pose, characterized by a low binding energy (high affinity). The simulation would likely show the quinoline core occupying a hydrophobic region of the active site, with the butan-2-ol side chain extending towards the solvent-exposed region or forming specific interactions with nearby amino acid residues.

The stability of the ligand-protein complex is determined by various non-covalent intermolecular interactions. mdpi.com For the hypothetical complex of this compound with a protein kinase, the following interactions would be analyzed:

Hydrogen Bonding: This is a critical interaction for binding affinity and specificity. The hydroxyl (-OH) group on the butanol side chain can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen). The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. youtube.com These groups would likely form hydrogen bonds with amino acid residues in the protein's active site, such as aspartate or serine.

Hydrophobic Interactions: The aromatic quinoline ring and the aliphatic butyl chain are hydrophobic. These parts of the molecule would favorably interact with nonpolar amino acid residues in the binding pocket, such as valine, leucine, and isoleucine, through van der Waals forces. These interactions are crucial for anchoring the ligand within the active site. siyavula.com

Pi-Stacking: The flat, aromatic quinoline ring could engage in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Hypothetical Intermolecular Interactions of this compound in a Kinase Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | Hydroxyl group (-OH) | Aspartic Acid (ASP) |

| Hydrogen Bond (Acceptor) | Quinoline Nitrogen | Serine (SER) |

| Hydrogen Bond (Acceptor) | Hydroxyl Oxygen | Lysine (LYS) |

| Hydrophobic Interaction | Quinoline Ring | Valine (VAL), Leucine (LEU) |

| Hydrophobic Interaction | Butyl Chain | Isoleucine (ILE) |

| π-π Stacking | Quinoline Ring | Phenylalanine (PHE) |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would provide crucial insights into the molecule's flexibility, conformational preferences, and interactions with its environment, such as a solvent or a biological target. nih.gov

The key structural feature of this compound is the rotatable single bonds in its butanol side chain, which grant it significant conformational flexibility. MD simulations can systematically explore the potential energy surface of the molecule to identify stable, low-energy conformations.

Research Focus:

Dihedral Angle Analysis: The primary focus would be on the torsion angles of the C-C bonds within the butan-2-ol side chain. By simulating the molecule in a solvent box (typically water), trajectories would be generated showing how these angles change over time.

Intramolecular Interactions: Analysis would reveal potential intramolecular hydrogen bonds, for instance, between the hydroxyl group and the quinoline nitrogen, which could stabilize certain conformations.

Free Energy Landscape: Advanced techniques like metadynamics or umbrella sampling could be employed to calculate the free energy landscape associated with the rotation of the side chain. This would quantify the energy barriers between different conformations and identify the most thermodynamically stable states.

Table 1: Hypothetical Conformational Analysis Parameters for MD Simulation

| Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM36, AMBER | Defines the potential energy function of the system. mdpi.com |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. acs.org |

| Simulation Time | 100 ns | Allows for adequate sampling of conformational space. mdpi.com |

| Temperature/Pressure | 300 K, 1 bar (NPT ensemble) | Simulates physiological conditions. |

| Free Energy Calculation | Metadynamics | Overcomes energy barriers to map the conformational landscape. |

Quinoline derivatives are known to interact with a wide range of biological targets, including kinases, proteases, and receptors. nih.govtandfonline.com After identifying a potential protein target for this compound through molecular docking, MD simulations are used to assess the stability of the predicted ligand-protein complex. nih.gov

Simulation Analysis:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms would be calculated over the simulation time. A stable, low RMSD value for the ligand would indicate that it remains securely in the binding pocket. acs.org

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual protein residues would highlight which parts of the protein interact with the ligand and how flexible they are. acs.org

Interaction Analysis: The simulation trajectory would be analyzed to quantify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. The persistence of these interactions over time is a strong indicator of binding stability. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov For this compound, the key pharmacophoric features would likely be:

Aromatic Ring (AR): The quinoline ring system.

Hydrogen Bond Acceptor (HBA): The nitrogen atom in the quinoline ring and the hydroxyl oxygen.

Hydrogen Bond Donor (HBD): The hydroxyl group.

Hydrophobic (H): The aromatic quinoline and the aliphatic butan- chain.

Once a pharmacophore model is developed based on this scaffold, it can be used as a 3D query to screen large chemical databases (like ZINC or Maybridge). nih.gov This virtual screening process can rapidly identify other structurally diverse compounds that match the pharmacophore and are therefore potential candidates for the same biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net A QSAR study for derivatives of this compound would involve:

Data Set Generation: A series of analogues would be synthesized or designed in silico by modifying the parent structure (e.g., adding substituents like halogens or methoxy (B1213986) groups to the quinoline ring).

Activity Measurement: The biological activity (e.g., IC50 value against a specific enzyme) of each compound in the series would need to be determined experimentally.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., electronic, steric, topological, and physicochemical properties) would be calculated. nih.govnih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that links specific descriptors to the observed biological activity. mdpi.com

A validated QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts to design more potent compounds. nih.gov

In Silico Prediction of ADME and Toxicological Properties (Computational ADMET)

The success of a drug candidate depends heavily on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.com Computational tools can predict these properties early in the drug discovery process, reducing the risk of late-stage failures. healthinformaticsjournal.comresearchgate.net For this compound, various ADMET properties can be estimated.

Table 2: Predicted ADMET Profile for this compound

| Property | Predicted Outcome | Implication |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. healthinformaticsjournal.com |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. healthinformaticsjournal.com |

| P-gp Substrate | No | Not likely to be actively removed from cells by P-glycoprotein efflux pumps. healthinformaticsjournal.com |

| CYP450 Inhibition | Probable Inhibitor of certain isoforms | Potential for drug-drug interactions. |

| AMES Toxicity | Non-mutagenic | Low probability of being a mutagen. healthinformaticsjournal.com |

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. researchgate.net One of the most widely used methods for this assessment is Lipinski's Rule of Five. wikipedia.org An orally active drug typically violates no more than one of these rules. drugbank.com

The properties of this compound are calculated as follows:

Molecular Formula: C₁₃H₁₅NO

Molecular Weight: 201.26 g/mol

Hydrogen Bond Donors: 1 (from the -OH group)

Hydrogen Bond Acceptors: 2 (the quinoline nitrogen and the hydroxyl oxygen)

Calculated LogP (XLogP3): 2.4

Table 3: Lipinski's Rule of Five Analysis for this compound

| Rule | Threshold | Value for Compound | Compliance |

| Molecular Weight (Da) | < 500 | 201.26 | Yes |

| LogP (Octanol-water partition coeff.) | ≤ 5 | 2.4 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |

| Violations | ≤ 1 | 0 | Pass |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, indicating that it possesses physicochemical properties consistent with those of orally bioavailable drugs. wikipedia.orgproteiniq.io

In Silico Prediction of Metabolic Pathways

Computational, or in silico, models have become indispensable tools in the early stages of drug discovery and development for predicting the metabolic fate of novel chemical entities. These models simulate the biotransformation of compounds within the body, identifying potential metabolites and the enzymatic pathways responsible for their formation. For this compound, in silico predictions focus on identifying the most probable sites of metabolism and the resulting Phase I and Phase II metabolites.

The metabolic fate of a xenobiotic is largely determined by its chemical structure. Computational systems utilize databases of known metabolic reactions and algorithms that predict the likelihood of a specific transformation occurring at a particular site on the molecule. These predictions are often based on the reactivity of different functional groups and their accessibility to metabolic enzymes.